molecular formula C27H31N3O4 B236832 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

Katalognummer B236832
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: NBKAYQAAQPLSDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies such as leukemia and lymphoma.

Wirkmechanismus

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is a potent and selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B cells, and its dysregulation can lead to the development of B cell malignancies. This compound binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B cell tumors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways such as AKT and ERK. This results in the induction of apoptosis in B cell tumors. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is its potency and selectivity for BTK, making it an attractive target for the treatment of B cell malignancies. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use.

Zukünftige Richtungen

For the study of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the identification of biomarkers that can predict response to treatment. In addition, the combination of this compound with other anti-cancer drugs such as immunotherapy and chemotherapy may lead to improved outcomes for patients with B cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B cell malignancies.

Synthesemethoden

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 4-(2-furoyl)piperazine to form this compound, also known as this compound. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential use in the treatment of B cell malignancies. Preclinical studies have shown that this compound inhibits BTK activity and reduces the growth and survival of B cell tumors. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B cell malignancies.

Eigenschaften

Molekularformel

C27H31N3O4

Molekulargewicht

461.6 g/mol

IUPAC-Name

2-(4-tert-butylphenoxy)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C27H31N3O4/c1-27(2,3)20-6-12-23(13-7-20)34-19-25(31)28-21-8-10-22(11-9-21)29-14-16-30(17-15-29)26(32)24-5-4-18-33-24/h4-13,18H,14-17,19H2,1-3H3,(H,28,31)

InChI-Schlüssel

NBKAYQAAQPLSDY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.